3-aminophenyl sulfurofluoridate
CAS No.: 2245686-69-3
Cat. No.: VC11613142
Molecular Formula: C6H6FNO3S
Molecular Weight: 191.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2245686-69-3 |
---|---|
Molecular Formula | C6H6FNO3S |
Molecular Weight | 191.2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Aminophenyl sulfurofluoridate (C₆H₆FNO₃S) consists of a phenyl ring with an amino group (–NH₂) at the 3-position and a sulfurofluoridate (–OSO₂F) group. The molecular weight is calculated as 207.18 g/mol, with the sulfurofluoridate moiety contributing significant electrophilicity to the aromatic system .
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | C₆H₆FNO₃S |
Molecular Weight | 207.18 g/mol |
IUPAC Name | 3-Aminophenyl fluorosulfonate |
CAS Registry Number | Not yet assigned |
Structural Analogues and Related Compounds
The sulfurofluoridate functional group is structurally analogous to sulfonyl fluorides (–SO₂F), which are widely used in click chemistry and bioconjugation . For example, 3-formylphenyl sulfurofluoridate (CAS 2460358-76-1) shares a similar backbone but substitutes the amino group with a formyl moiety. Another related compound, 3-(pentafluorothio)aniline (CAS 2993-22-8), replaces the sulfurofluoridate group with a pentafluorosulfur (–SF₅) unit, demonstrating the versatility of fluorine-containing substituents in modulating reactivity .
Synthesis and Manufacturing
General Synthetic Routes
Aryl sulfurofluoridates are typically synthesized via the reaction of phenols with sulfur dioxide difluoride (SO₂F₂) in the presence of a base such as triethylamine. This method, validated for 3-formylphenyl sulfurofluoridate, can be adapted for 3-aminophenyl sulfurofluoridate by starting with 3-aminophenol:
Reaction Scheme
3-Aminophenol + SO₂F₂ → 3-Aminophenyl sulfurofluoridate + HF
The reaction proceeds under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions. Yields depend on the steric and electronic effects of the substituents; electron-donating groups like –NH₂ may enhance reactivity by stabilizing intermediate oxonium species .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Purity is assessed using high-performance liquid chromatography (HPLC), with typical purity levels exceeding 95%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.2–7.4 ppm (aromatic protons), δ 5.1 ppm (broad singlet, –NH₂), and δ 3.8 ppm (–OSO₂F coupling).
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¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ −38 ppm, characteristic of the –OSO₂F group .
Infrared (IR) Spectroscopy
Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (S–F stretch), consistent with sulfurofluoridate functional groups.
Technique | Key Signals |
---|---|
¹H NMR | δ 7.2–7.4 (aromatic), δ 5.1 (–NH₂) |
¹⁹F NMR | δ −38 (–OSO₂F) |
IR | 1350 cm⁻¹ (S=O), 750 cm⁻¹ (S–F) |
Reactivity and Functionalization
Nucleophilic Substitution
The sulfurofluoridate group serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For instance, amines or thiols can displace the –OSO₂F moiety, forming sulfonamides or thioethers, respectively . This reactivity parallels that of sulfonyl fluorides, which are activated by Lewis acids like Ca(NTf₂)₂ to form sulfonamides in high yields .
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the ortho and para positions. For example, nitration or halogenation reactions would preferentially occur at these sites, enabling further functionalization of the aromatic ring .
Applications in Pharmaceutical Chemistry
Sulfonamide Synthesis
Sulfurofluoridates are precursors to sulfonamides, a class of compounds with broad pharmaceutical applications. Calcium triflimide [Ca(NTf₂)₂] catalyzes the reaction between sulfurofluoridates and amines, enabling the synthesis of diverse sulfonamides under mild conditions . For example:
Example Reaction
3-Aminophenyl sulfurofluoridate + Aniline → 3-Aminophenylsulfonamide + HF
This method avoids the use of unstable sulfonyl chlorides and harsh oxidants, making it suitable for late-stage functionalization of drug candidates .
Bioconjugation and Prodrug Design
The –OSO₂F group’s reactivity enables its use in bioconjugation strategies. For instance, sulfurofluoridates can label proteins or antibodies via reaction with lysine residues, creating stable sulfonamide linkages . Additionally, prodrugs leveraging the sulfurofluoridate moiety could release active agents under specific physiological conditions.
Future Directions
Mechanistic Studies
The role of Lewis acids in sulfurofluoridate activation remains underexplored. Future studies could investigate how Ca(NTf₂)₂ or similar catalysts enhance reactivity, potentially enabling stereoselective transformations .
Expanding Substrate Scope
Developing methods to incorporate 3-aminophenyl sulfurofluoridate into heterocyclic systems (e.g., pyridines, indoles) could unlock new avenues in medicinal chemistry.
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